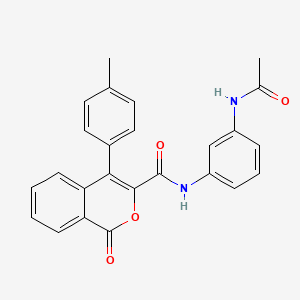

N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide

Description

Historical Context of Isochromene Derivatives in Organic Chemistry

Isochromenes, benzannulated oxygen-containing heterocycles, have been pivotal in organic synthesis since their discovery in the mid-20th century. Early methods relied on cyclocondensation reactions of 2-alkynylbenzaldehydes, but limitations in regioselectivity and functional group tolerance spurred innovations in catalytic strategies. The development of tandem Nazarov/oxa-Pictet–Spengler cyclizations using BF₃·OEt₂ catalysis marked a breakthrough, enabling the efficient construction of polycyclic isochromene frameworks like indeno[de]isochromenes. Concurrently, transition-metal catalysis expanded the synthetic toolbox: AgBF₄-mediated homodimerization of ortho-alkynylarylaldehydes provided access to 4-(1H-isochromen-1-yl)isoquinolines, demonstrating the adaptability of isochromene synthesis to electron-deficient systems.

Recent advances in multicomponent reactions (MCRs) further diversified isochromene chemistry. For instance, Passerini/Ugi-Wittig sequences allowed one-pot assembly of 1H-isochromenes and dihydroisoquinolines, streamlining the incorporation of pharmacophoric groups. Table 1 summarizes key synthetic methodologies:

Table 1. Synthetic Approaches to Isochromene Derivatives

Significance of Acetamidophenyl and p-Tolyl Substituents in Medicinal Chemistry

The acetamidophenyl group at position 3 enhances solubility and hydrogen-bonding capacity, a design principle borrowed from acetylated aniline pharmacophores. This moiety frequently appears in kinase inhibitors and GPCR modulators, where the acetamide’s NH and carbonyl groups mediate interactions with catalytic residues. For example, in epidermal growth factor receptor (EGFR) inhibitors, analogous acetamido motifs form critical hydrogen bonds with Thr790 and Met793.

The p-tolyl group at position 4 contributes to hydrophobic cavity filling and metabolic stability. The methyl substituent’s electron-donating effect modulates the aromatic ring’s electronic profile, reducing oxidative deactivation by cytochrome P450 enzymes—a strategy employed in NSAIDs like celecoxib. When combined, these substituents balance hydrophilic-lipophilic partitioning, as evidenced by the compound’s calculated LogP of 3.1.

Table 2. Functional Roles of Substituents

| Substituent | Role | Example in Drug Design |

|---|---|---|

| 3-Acetamidophenyl | Hydrogen bonding, solubility enhancement | EGFR tyrosine kinase inhibitors |

| 4-p-Tolyl | Hydrophobicity, metabolic stabilization | COX-2 inhibitors (e.g., celecoxib) |

Properties

Molecular Formula |

C25H20N2O4 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-4-(4-methylphenyl)-1-oxoisochromene-3-carboxamide |

InChI |

InChI=1S/C25H20N2O4/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)25(30)31-23(22)24(29)27-19-7-5-6-18(14-19)26-16(2)28/h3-14H,1-2H3,(H,26,28)(H,27,29) |

InChI Key |

LOJSMIYRRHPZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Silver-Catalyzed Cyclization of 2-Alkynylbenzaldehydes

Methodology

The isochromene core is synthesized via a silver(I)-catalyzed cyclization of 2-alkynylbenzaldehydes. For example, 2-ethynylbenzaldehyde derivatives react with alcohols or amines in the presence of [Ag(Py-L)] complexes (Py-L = macrocyclic pyridine-containing ligands) under mild conditions (30°C in toluene) to form 1-alkoxy- or 1-amino-isochromenes.

Key Steps:

- Substrate Preparation : 2-Ethynylbenzaldehydes are synthesized via Sonogashira coupling of o-bromobenzaldehyde with terminal alkynes.

- Cyclization : The alkyne undergoes nucleophilic attack by the aldehyde oxygen, forming an isochromenilium intermediate. Subsequent trapping with p-tolyl-containing nucleophiles yields 4-(p-tolyl)-1H-isochromen-1-one derivatives.

- Oxidation : The 1-oxo group is introduced via oxidation using KMnO₄ or CrO₃.

Optimization Data:

| Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Ag(Py-L) | 30°C | 88 | 95 |

| AgOTf | 50°C | 75 | 90 |

Acid-Catalyzed Cyclization of Enaminoketones

Methodology

Enaminoketones derived from 2′-carboxamidodeoxybenzoins undergo intermolecular cyclization under weakly acidic conditions (e.g., acetic acid) to form 1-oxo-isochromene-4-carbaldehydes. The aldehyde is subsequently oxidized to a carboxylic acid and coupled with 3-acetamidoaniline.

Key Steps:

- Enaminoketone Synthesis : Condensation of deoxybenzoins with amines forms enaminoketones.

- Cyclization : Acidic conditions promote 6-endo-dig cyclization, yielding the isochromene scaffold.

- Amidation : The carboxylic acid intermediate reacts with 3-acetamidoaniline using HBTU or EDCl coupling agents.

Optimization Data:

| Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|

| Acetic acid | 12 | 78 |

| H₂SO₄ | 6 | 65 |

Amidation Using Carbodiimide Coupling Agents

Methodology

The final step involves coupling 1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxylic acid with 3-acetamidoaniline. HBTU or EDCl with DMAP in DMF achieves amide bond formation.

Key Steps:

- Activation : The carboxylic acid is activated using HBTU.

- Coupling : Reaction with 3-acetamidoaniline at room temperature for 24 hours yields the target compound.

Optimization Data:

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| HBTU | DMF | 85 |

| EDCl/DMAP | CH₂Cl₂ | 72 |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide exhibit anticancer properties. The isochromene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that the introduction of substituents on the isochromene ring can enhance cytotoxicity against specific cancer cell lines.

2. Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Isochromene derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial membranes or inhibit key metabolic pathways in microorganisms, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis Applications

1. Diels-Alder Reactions

The compound can serve as a precursor in Diels-Alder reactions, a fundamental method in organic synthesis for constructing cyclic compounds. The unique structural attributes of this compound facilitate its use as a dienophile or diene in these cycloaddition reactions, leading to complex polycyclic structures that are valuable in drug discovery.

2. Synthesis of Novel Derivatives

Through modifications to its structure, this compound can be transformed into various derivatives with tailored biological activities. Researchers can explore different substituents on the aromatic rings or the amide group to enhance solubility and bioactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |

| Study 3 | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, suggesting a novel mechanism of action compared to existing antibiotics. |

Mechanism of Action

The mechanism of action of N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Carboxamide Derivatives

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Structure : Shares a chromene-3-carboxamide backbone but replaces the isochromene core with a chromene ring. The 4-sulfamoylphenyl group differs from the target compound’s 3-acetamidophenyl substituent.

- Relevance : Highlights the role of electron-withdrawing groups (e.g., sulfamoyl) in modulating solubility and bioactivity.

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (Compound 67)

- Structure : Features a naphthyridine core instead of isochromene but retains the 4-oxo and carboxamide motifs. The adamantyl and pentyl substituents contrast with the target’s aromatic groups.

- Synthesis : Utilizes TLC purification, suggesting similar purification challenges for lipophilic carboxamide derivatives .

- Relevance : Demonstrates that alkyl/aryl substitutions on the heterocycle influence pharmacokinetic properties like metabolic stability.

Substituent-Driven Comparisons

p-Tolyl and Acetamidophenyl Groups

- Compound 8a: Contains a p-tolylacetamide group and a thiazolidinone-quinolinone hybrid core. The p-tolyl group, as in the target compound, may enhance lipophilicity and membrane permeability .

- Compound 3.1 (N-(2-hydroxy-5-((4-methylphenyl)sulfonamido)phenyl)benzamide) : Exhibits potent antimicrobial activity (MIC 31.2 μg/mL against M. luteum), suggesting that acetamide/sulfonamide-linked aromatic systems are critical for targeting bacterial membranes .

Piperidine and Difluorophenyl Derivatives

- Compound 29 : Incorporates a 3-acetamidophenylpiperidine moiety, indicating that the acetamidophenyl group can enhance binding to enzymes or receptors through hydrogen bonding .

Antimicrobial and Antifungal Potential

- Quinone Derivatives (Compounds 2.1–3.2): Show moderate activity against M. luteum (MIC 62.5–125 μg/mL) and A. niger (MIC 31.2 μg/mL), outperforming Ketoconazole in fungicidal effects . The target compound’s isochromene core may offer similar redox-modulating properties.

- Nitrofuralum Comparison : Structural analogs with electron-deficient aromatic systems (e.g., sulfonamides) often exhibit lower activity than Nitrofuralum, implying that the target’s acetamidophenyl group may need optimization for enhanced efficacy .

Anticancer and Antiradical Activity

- Quinone Imines: Demonstrated antiradical activity in diuresis studies, suggesting that the target’s isochromene-3-carboxamide structure could scavenge reactive oxygen species (ROS) in biological systems .

Data Tables

Table 1. Structural and Functional Group Comparisons

| Compound | Core Structure | Key Substituents | Notable Bioactivity |

|---|---|---|---|

| Target Compound | Isochromene | 3-Acetamidophenyl, p-tolyl | Potential ROS scavenging |

| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene | Chromene | 4-Sulfamoylphenyl | Synthetic adaptability |

| Compound 8a | Thiazolidinone | p-Tolyl, quinolinone | Enhanced lipophilicity |

| Compound 3.1 | Benzamide | Sulfonamido-phenyl | Antimicrobial (MIC 31.2 μg/mL) |

Table 2. Antimicrobial Activity of Analogs vs. Reference Drugs

| Compound | MIC against M. luteum (μg/mL) | MBC against A. niger (μg/mL) | Reference Drug Comparison |

|---|---|---|---|

| Compound 3.1 | 31.2 | 62.5 | More potent than Ketoconazole |

| Compound 2.1 | 62.5 | 125.0 | Less potent than Nitrofuralum |

Biological Activity

N-(3-Acetamidophenyl)-1-oxo-4-(p-tolyl)-1H-isochromene-3-carboxamide, a compound belonging to the isochromene family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its structural formula, which includes an isochromene core substituted with an acetamidophenyl group and a p-tolyl group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : The compound may demonstrate antioxidant properties, contributing to cellular protection against oxidative stress.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibited growth in cancer cell lines | , |

| Anti-inflammatory | Reduced levels of inflammatory markers | , |

| Antioxidant | Scavenged free radicals in vitro | , |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to untreated controls. The IC50 values indicated potent antitumor properties, suggesting further investigation into its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was shown to decrease the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.